molecular formula C18H25NO2 B579699 (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol CAS No. 18067-41-9

(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol

Cat. No.: B579699
CAS No.: 18067-41-9
M. Wt: 287.403
InChI Key: YTYYXTBXVZVSSK-UNQWWWNPSA-N
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Description

(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, which are known for their analgesic properties. The compound’s unique structure includes a methoxy group at the 3-position and a methyl group at the 17-position, which contribute to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.

    Methylation at the 17-Position: The methyl group at the 17-position is introduced through alkylation reactions, using reagents such as methyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.

    Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Research focuses on its potential analgesic properties and its use in pain management.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with strong analgesic properties.

    Codeine: A methylated derivative of morphine with milder analgesic effects.

    Oxycodone: A semi-synthetic opioid with a similar structure but different pharmacokinetics.

Uniqueness

(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is unique due to its specific substitutions at the 3- and 17-positions, which alter its binding affinity and efficacy at opioid receptors. This makes it a valuable compound for studying structure-activity relationships in opioid pharmacology.

Properties

CAS No.

18067-41-9

Molecular Formula

C18H25NO2

Molecular Weight

287.403

InChI

InChI=1S/C18H25NO2/c1-19-8-7-18-11-13(20)4-6-15(18)17(19)9-12-3-5-14(21-2)10-16(12)18/h3,5,10,13,15,17,20H,4,6-9,11H2,1-2H3/t13-,15+,17-,18+/m0/s1

InChI Key

YTYYXTBXVZVSSK-UNQWWWNPSA-N

SMILES

CN1CCC23CC(CCC2C1CC4=C3C=C(C=C4)OC)O

Synonyms

(14α)-3-Methoxy-17-methylmorphinan-6α-ol

Origin of Product

United States

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